N,N-diethyl-2,4-difluorobenzamide
Description
N,N-Diethyl-2,4-difluorobenzamide (CAS 131401-55-3) is a fluorinated benzamide derivative with a molecular weight of 213.22 g/mol and the chemical formula C₁₁H₁₃F₂NO. It consists of a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and diethyl groups on the amide nitrogen. Fluorinated benzamides are pivotal in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, modulate lipophilicity, and improve bioavailability . The diethyl substitution on the amide nitrogen eliminates hydrogen-bonding capacity, distinguishing it from NH-containing analogs.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N,N-diethyl-2,4-difluorobenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
GCKOFNYCLGWGCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Hydrogen Bonding
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Fluorines at the 2-position of the benzamide ring and 2,4-positions of the aniline ring.
- Key Features :
- Molecular Weight : 252.21 g/mol.
- Implications : The NH group enables hydrogen bonding, influencing solubility and solid-state interactions, unlike the diethyl-substituted target compound.
5-Amino-2,4-difluorobenzamide
- Structure: Fluorines at 2,4-positions and an amino group at the 5-position.
- Key Features: The amino group introduces hydrogen-bond donor capacity, enhancing aqueous solubility compared to N,N-diethyl derivatives . Potential for greater reactivity in electrophilic substitution reactions.
Backbone Modifications: Acetamides vs. Benzamides
N,N-Diethyl-2,2-difluoroacetamide Derivatives
- Structure : Difluoro substitution on the acetamide α-carbon (e.g., compounds 2f, 2j–2m in ).
- Key Features: The trifluoroacetamide moiety enhances electrophilicity, facilitating Pd-catalyzed α-arylation reactions .
N-(2-Diethylaminoethyl)-4-fluorobenzamide
- Structure: Fluorine at the 4-position of the benzamide ring and a diethylaminoethyl side chain.
- Key Features: The basic diethylamino group increases water solubility and enables protonation under physiological conditions . Radiolabeled versions (e.g., [¹⁸F]-DAFBA) are explored for imaging applications.
Electronic and Physicochemical Properties
A comparative analysis of key properties is summarized below:
*LogP values estimated using fragment-based methods.
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